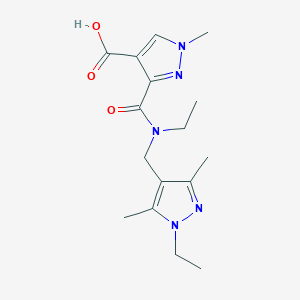

3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

This compound is a pyrazole-based derivative featuring a carbamoyl bridge linking two substituted pyrazole rings and a terminal carboxylic acid group. Its molecular complexity arises from the ethyl, methyl, and carbamoyl substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-[ethyl-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-6-20(9-12-10(3)17-21(7-2)11(12)4)15(22)14-13(16(23)24)8-19(5)18-14/h8H,6-7,9H2,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRUQMKZVIRKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CN(CC)C(=O)C2=NN(C=C2C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole rings. The process may include the following steps:

Formation of the Pyrazole Rings: The initial step involves the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Alkylation: The pyrazole rings are then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

Carbamoylation: The alkylated pyrazole is reacted with an isocyanate to introduce the carbamoyl group.

Final Coupling: The final step involves coupling the two pyrazole rings through a suitable linker, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the ethyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, pyrazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle regulation .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. Research indicates that derivatives similar to the compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation . This makes them potential candidates for developing new anti-inflammatory drugs.

3. Antimicrobial Activity

Pyrazoles have also been studied for their antimicrobial effects against various pathogens. The compound may exhibit broad-spectrum antibacterial and antifungal activities, making it a candidate for treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies highlight the applications of similar compounds:

Mechanism of Action

The mechanism of action of 3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyrazole Derivatives

*Calculated based on molecular formulas.

Key Observations:

- Carboxylic Acid vs. Ester/Aldehyde : The terminal carboxylic acid group increases aqueous solubility compared to esters (e.g., ) or aldehydes (e.g., ), which may improve bioavailability.

- Substituent Effects : Ethyl and methyl groups in the target compound reduce steric hindrance compared to bulkier substituents like phenyl (e.g., ), possibly favoring synthetic accessibility.

Table 2: Property Comparison

Insights:

- The target’s carboxylic acid group likely reduces logP (increased hydrophilicity) compared to esters (e.g., ) or non-ionizable analogs (e.g., ).

Biological Activity

3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in agricultural and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula: C16H23N5O3

- Molecular Weight: 333.39 g/mol

- CAS Number: 1006492-55-2

- Boiling Point: 580.5 ± 50.0 °C (predicted)

- Density: 1.27 ± 0.1 g/cm³ (predicted)

- pKa: 3.29 ± 0.36 (predicted) .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antifungal and antibacterial properties, as well as its potential role in cancer treatment.

Antifungal Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antifungal activity. For instance, a related study on pyrazole-carboxamide derivatives demonstrated that compounds similar to the one showed effective inhibition against Colletotrichum gloeosporioides, with certain derivatives achieving up to 61% mycelial inhibition at higher concentrations .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Concentration (mM) | Mycelial Inhibition (%) |

|---|---|---|

| 8a | 1 | 29.3 |

| 8c | 5 | 56.1 |

| 8d | 10 | 61 |

Antibacterial Activity

While specific research on the antibacterial activity of the compound is limited, related pyrazole compounds have shown promise against various bacterial strains. For example, a study found that certain pyrazole derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

- Fungal Inhibition Study : A study synthesized four new pyrazol-4-carboxamide derivatives and evaluated their antifungal properties against Colletotrichum gloeosporioides. The results indicated a direct correlation between compound concentration and mycelial growth inhibition .

- Antibacterial Evaluation : Another investigation into pyrazole derivatives revealed that compounds with specific functional groups displayed significant antibacterial properties against various pathogens, indicating the potential for developing new antibacterial agents based on pyrazole structures .

- Cancer Treatment Potential : The incorporation of heterocycles like pyrazoles in pharmacological compounds has been linked to enhanced biological activity in cancer treatments. For instance, similar compounds have been noted for their ability to inhibit key signaling pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.